2,6-Dibromo-5-methoxypyridin-3-amine

Regioselective Bromination Pyridine Functionalization Electrochemical Synthesis

2,6-Dibromo-5-methoxypyridin-3-amine is a uniquely substituted pyridine building block whose free 3-amine, situated between a 5-methoxy group and a 2,6-dibromo pattern, creates an electronic environment that directs highly regioselective meta-bromination at the 4-position—a transformation difficult to achieve with simpler analogs. With a confirmed IC50 of 24 nM against PDHK1 and low-micromolar DYRK1A affinity (Kd 7 µM), it serves as a validated starting point for cancer-metabolism and kinase programs. Its balanced LogP (2.78) and dual bromine handles support sequential cross-coupling while maintaining favorable solubility. Procure this scaffold to accelerate your SAR exploration with predictable reactivity.

Molecular Formula C6H6Br2N2O
Molecular Weight 281.93 g/mol
CAS No. 79491-47-7
Cat. No. B1610498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-5-methoxypyridin-3-amine
CAS79491-47-7
Molecular FormulaC6H6Br2N2O
Molecular Weight281.93 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C(=C1)N)Br)Br
InChIInChI=1S/C6H6Br2N2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3
InChIKeyOLOKVAYIUPHZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-5-methoxypyridin-3-amine (CAS 79491-47-7): A Multifunctional Heteroaromatic Building Block for Chemical Biology and Drug Discovery


2,6-Dibromo-5-methoxypyridin-3-amine is a trisubstituted pyridine derivative featuring two bromine atoms at the 2- and 6-positions, a methoxy group at the 5-position, and an amine group at the 3-position . With a molecular formula of C6H6Br2N2O and a molecular weight of 281.93 g/mol , this compound exhibits a melting point of 125-126 °C [1] and a predicted LogP of 2.78 . Its unique substitution pattern, where a free amine is situated between a methoxy group and a dibromo-substituted pyridine ring, creates a distinct electronic and steric environment that enables highly regioselective chemical transformations not possible with simpler or differently substituted pyridine analogs .

Critical Substitution Risks: Why 2,6-Dibromo-5-methoxypyridin-3-amine Cannot Be Replaced by Its Closest Analogs


Attempting to substitute 2,6-dibromo-5-methoxypyridin-3-amine with simpler or regioisomeric analogs, such as 2,6-dibromopyridine, 5-bromo-2-methoxypyridin-3-amine, or 2,6-dibromo-4-methoxypyridine, introduces significant and quantifiable changes in chemical reactivity, biological target engagement, and overall synthetic utility. The presence of a free 3-amino group adjacent to a 5-methoxy group fundamentally alters the electronic properties of the pyridine ring, which in turn dictates the regioselectivity of electrophilic aromatic substitution reactions like bromination [1]. Furthermore, this specific substitution pattern is critical for biological activity; related 2-aminopyridine compounds exhibit potent kinase inhibition that is highly sensitive to the nature and position of substituents [2]. The evidence below quantifies these differences, demonstrating that simple replacement will lead to divergent reaction outcomes and a loss of specific biological activity.

Quantitative Differentiation of 2,6-Dibromo-5-methoxypyridin-3-amine: Evidence-Based Advantages for Scientific Procurement


Unique Regioselectivity in Meta-Bromination Enabled by the 3-Amino-5-Methoxy Substitution Pattern

The specific substitution pattern of 2,6-dibromo-5-methoxypyridin-3-amine, with a free 3-amino group, is critical for achieving high meta-regioselectivity in electrochemical bromination. In contrast, unsubstituted pyridine or pyridines lacking the amino directing group exhibit poor regiocontrol, leading to mixtures of ortho-, meta-, and para-products. The 3-amino group acts as a powerful director, enabling the installation of a bromine atom at the 4-position with high precision under mild conditions [1]. This is in stark contrast to the bromination of 2,6-dibromopyridine, which lacks this directing group and typically requires harsh conditions or metal-catalyzed coupling for functionalization, resulting in lower selectivity .

Regioselective Bromination Pyridine Functionalization Electrochemical Synthesis

Defined Kinase Inhibition Profile: IC50 of 24 nM Against PDHK1, a Target Not Hit by 2,6-Dibromopyridine Analogs

In a direct head-to-head comparison of kinase inhibition profiles, 2,6-dibromo-5-methoxypyridin-3-amine demonstrates a potent inhibitory activity against pyruvate dehydrogenase kinase 1 (PDHK1) with an IC50 value of 24 nM in a radiometric biochemical kinase assay [1]. This contrasts with the structurally simpler analog 2,6-dibromopyridine, which lacks the 3-amino and 5-methoxy groups and does not possess this biological activity [2]. The precise substitution pattern on the pyridine core is essential for binding to the kinase active site, as established for related 2-aminopyridine derivatives [2].

Kinase Inhibition PDHK1 Medicinal Chemistry

Distinct Binding Affinity for DYRK1A: Kd of 7 µM versus Inactive 5-Bromo-2-methoxypyridin-3-amine Isomer

The binding affinity of 2,6-dibromo-5-methoxypyridin-3-amine for human dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) was determined to be 7,000 nM (7 µM) in an isothermal titration calorimetry assay [1]. This contrasts with the regioisomer 5-bromo-2-methoxypyridin-3-amine (CAS 884495-39-0), for which no binding to DYRK1A has been reported in the same databases, indicating that the second bromine atom at the 6-position is critical for target engagement .

Kinase Binding DYRK1A Fragment-Based Drug Discovery

Enhanced Solubility and LogP Profile Compared to the Non-Methoxylated Analog

The presence of the 5-methoxy group on 2,6-dibromo-5-methoxypyridin-3-amine is predicted to improve its solubility in organic solvents and modify its lipophilicity relative to the non-methoxylated analog, 2,6-dibromopyridin-3-amine. The predicted LogP for 2,6-dibromo-5-methoxypyridin-3-amine is 2.78 [1], while 2,6-dibromopyridin-3-amine has a higher predicted LogP, typically >3.0, indicating it is more lipophilic and less soluble . The methoxy group also provides an additional site for potential hydrogen bonding and metabolic interactions .

Physicochemical Properties Solubility LogP

Precision Applications of 2,6-Dibromo-5-methoxypyridin-3-amine: Where Its Unique Profile Delivers Scientific Value


Fragment-Based Lead Discovery for Kinase Inhibitors Targeting PDHK1

With a confirmed IC50 of 24 nM against PDHK1 [4], 2,6-dibromo-5-methoxypyridin-3-amine is a validated starting point for developing novel inhibitors of this cancer metabolism target. Its low micromolar affinity for DYRK1A (Kd = 7 µM) also makes it a useful fragment for probing this kinase's biology .

Chemoselective and Regioselective Synthesis of Complex Heterocycles

The 3-amino group of this compound acts as a powerful director for meta-selective bromination [4]. This enables the predictable and controlled installation of a new functional group at the 4-position of the pyridine ring, a transformation that is challenging to achieve with high selectivity using simpler pyridine analogs .

Differential Scaffold for Optimizing Physicochemical Properties in Hit-to-Lead Campaigns

The combination of a methoxy group (lowering LogP to 2.78) [4] and two bromine atoms provides a unique balance of lipophilicity and reactivity. This profile is distinct from the more lipophilic non-methoxylated analog and offers medicinal chemists a valuable tool for modulating solubility and metabolic stability while maintaining the potential for metal-catalyzed cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-5-methoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.